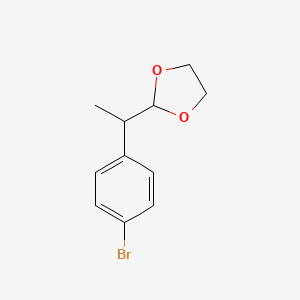

2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-bromophenyl)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(11-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUOMLDWJCSXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCCO1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 2 1 4 Bromophenyl Ethyl 1,3 Dioxolane

Chirality and Stereogenic Centers in the Phenylethyl-Dioxolane Framework

The structure of 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane features two potential stereogenic centers. The first is the carbon atom of the ethyl group attached to the 4-bromophenyl ring, and the second is the C2 carbon of the 1,3-dioxolane (B20135) ring. The presence of the chiral center on the phenylethyl moiety gives rise to the possibility of (R) and (S) enantiomers.

When this chiral side chain is attached to the C2 position of the 1,3-dioxolane ring, which is itself a chiral center, a pair of diastereomers can be formed for each enantiomer of the 1-(4-bromophenyl)ethyl group. The dioxolane ring itself is a five-membered, non-planar heterocycle. The substituents on the ring can adopt different spatial orientations, leading to cis and trans diastereomers relative to the plane of the ring. The interplay between the chirality of the phenylethyl group and the stereochemistry of the dioxolane ring results in a complex stereoisomeric landscape.

Enantioselective and Diastereoselective Synthetic Strategies

The controlled synthesis of specific stereoisomers of this compound requires careful consideration of asymmetric induction and diastereoselective reactions at various stages of the synthetic pathway.

Asymmetric Induction in Precursor Synthesis (e.g., Sharpless Epoxidation)

A key strategy for introducing chirality into the molecule is through the enantioselective synthesis of its precursor, chiral 1-(4-bromophenyl)ethanol (B1212655). While various methods exist for the asymmetric reduction of prochiral ketones, enzymatic resolution offers a powerful approach. For instance, the enzymatic resolution of racemic 1-(4-bromophenyl)ethanol has been reported, allowing for the separation of the (R) and (S) enantiomers. sielc.com

Another powerful method for establishing chirality in precursors is the Sharpless asymmetric epoxidation of allylic alcohols. nih.govnih.govscielo.br This reaction is renowned for its high enantioselectivity in converting prochiral allylic alcohols into chiral epoxy alcohols. nih.gov These epoxy alcohols can then be transformed into chiral diols, which are essential building blocks for the synthesis of the chiral dioxolane ring. cam.ac.uk While not directly applied to this compound in the reviewed literature, this methodology represents a viable pathway to chiral diol precursors necessary for constructing the dioxolane framework with a defined stereochemistry.

The choice of the tartrate ligand (either (+)-DET or (-)-DET) in the Sharpless epoxidation dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the epoxy alcohol.

Table 1: Examples of Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol | Tartrate Ligand | Product Enantiomeric Excess (ee) | Reference |

| Geraniol | (+)-DET | >95% | scielo.br |

| (E)-2-Hexen-1-ol | (+)-DET | 95% | |

| Cinnamyl alcohol | (+)-DIPT | 96% |

This table presents data for representative allylic alcohols to illustrate the effectiveness of the Sharpless epoxidation, a potential method for synthesizing chiral precursors for the target molecule.

Diastereoselective Formation of the Dioxolane Ring

The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone, or their corresponding acetals. In the context of this compound, this would involve the reaction of a chiral 1-(4-bromophenyl)ethanol derivative with ethylene (B1197577) glycol. The stereochemistry of the existing chiral center in the phenylethyl moiety can influence the formation of the new stereocenter at the C2 position of the dioxolane ring, leading to a diastereomeric mixture.

Studies on the formation of substituted 1,3-dioxolanes have shown that diastereoselectivity can be achieved. For example, the reaction of alkenes with a carboxylic acid and a silyl (B83357) enol ether mediated by hypervalent iodine can lead to the stereoselective formation of 1,3-dioxolanes. nih.govnih.gov The stereochemical outcome is dependent on the geometry of the starting alkene, which dictates the stereochemistry of the intermediate dioxolanyl cation. nih.gov Furthermore, chemoenzymatic cascade reactions have been employed for the stereoselective synthesis of chiral diols followed by their conversion to dioxolanes. nih.gov

The diastereoselectivity of the dioxolane ring formation can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. The goal is to control the approach of the ethylene glycol to the carbonyl equivalent of the phenylethyl group to favor the formation of one diastereomer over the other.

Stereoselective Functional Group Transformations (e.g., Stereoselective Hydrogenolysis)

Subsequent modifications of the synthesized this compound can also be performed stereoselectively. A key transformation for this molecule would be the hydrogenolysis of the carbon-bromine bond on the phenyl ring. While hydrogenolysis is a common method for the removal of halogen atoms, achieving stereoselectivity in such a reaction requires a chiral catalyst or environment if a new stereocenter is formed or if there is a risk of racemization of existing stereocenters. mdpi.com

Asymmetric catalytic hydrogenolysis of aryl halides has been demonstrated using palladium catalysts with chiral phosphine (B1218219) ligands. researchgate.net These methods have been successful in the desymmetrization of prochiral dibromoarenes, affording products with high enantiomeric excess. researchgate.net The selective reduction of a bromo group in the presence of other functional groups is also well-established. mdpi.com In the case of this compound, if the hydrogenolysis were to be performed in a way that differentiates between enantiomers or diastereomers (a kinetic resolution), a chiral catalyst would be essential.

Methodologies for Stereochemical Elucidation and Chiral Purity Determination

Determining the absolute configuration and enantiomeric/diastereomeric purity of the synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Application of Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of enantiomers and diastereomers. nih.gov Diastereomers, having different physical properties, can often be separated on standard silica (B1680970) gel columns. researchgate.net However, the separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). nih.gov

For dioxolane derivatives, amylose-based columns have been shown to be effective in chiral separations using supercritical fluid chromatography (SFC), a technique closely related to HPLC. nih.gov The choice of the mobile phase modifier is a critical parameter influencing the resolution. nih.gov For compounds containing phenyl groups, inclusion complexation with the chiral stationary phase is often a key mechanism for separation. testbook.com

A study on the chiral separation of β-amino-β-(4-bromophenyl) propionic acid, a structurally related compound, utilized a (R, R) Whelk-O1 chiral column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. This demonstrates the applicability of Pirkle-type columns for the resolution of compounds containing a 4-bromophenyl group.

Table 2: Exemplary Chiral HPLC/SFC Conditions for Separation of Related Compounds

| Compound Class | Chiral Stationary Phase | Mobile Phase/Modifier | Detection | Reference |

| 1,3-Dioxolane derivatives | Amylose-based | Varies (e.g., alcohols) | UV | nih.gov |

| β-Amino-β-(4-bromophenyl) propionic acid | (R, R) Whelk-O1 | n-Hexane/Ethanol/TFA | UV (225 nm) | |

| Diastereomeric amides | Silica gel (for diastereomers) | Not specified | Not specified | nih.gov |

This table provides examples of chiral separation methods for compounds structurally related to the target molecule, illustrating potential analytical approaches.

In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be invaluable for determining the relative stereochemistry of diastereomers by observing through-space interactions between protons. researchgate.net

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data specifically detailing the stereochemical investigations of the compound This compound . The inquiries for Nuclear Magnetic Resonance (NMR) spectroscopy for relative stereochemistry and X-ray crystallography for absolute stereochemistry for this specific molecule did not yield any published studies.

The provided outline requires detailed research findings and data tables for the following sections:

X-ray Crystallography for Absolute Stereochemistry

Without access to experimental data from published scientific research, it is not possible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the request. The generation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific integrity and accuracy.

Therefore, this article cannot be generated at this time.

Mechanistic Studies and Reaction Dynamics of Bromophenyl Dioxolanes

Mechanistic Pathways of Acetalization and Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring in 2-(1-(4-bromophenyl)ethyl)-1,3-dioxolane is a classic example of ketalization, a process that serves to protect a ketone functional group. The synthesis begins with the reaction of 1-(4-bromophenyl)ethan-1-one (also known as 4-bromoacetophenone) and ethylene (B1197577) glycol under acidic conditions. wikipedia.org

The mechanism is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst, such as p-toluenesulfonic acid. youtube.comyoutube.com This protonation significantly increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com Subsequently, one of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate known as a hemiketal. youtube.com

Following the initial nucleophilic attack, the hemiketal intermediate undergoes further reaction. An acid-catalyzed dehydration of the hemiketal occurs where the hydroxyl group is protonated, forming a good leaving group (water). libretexts.org As the water molecule departs, the second hydroxyl group of the ethylene glycol attacks the resulting carbocation, which is stabilized by resonance from the adjacent oxygen atom. libretexts.org This intramolecular cyclization, followed by deprotonation, yields the stable five-membered 1,3-dioxolane ring and regenerates the acid catalyst, completing the catalytic cycle. youtube.com The entire process is reversible, and the equilibrium can be driven toward the ketal product by removing the water formed during the reaction, often by azeotropic distillation. youtube.com

Reactivity and Transformation Mechanisms of the Bromine Substituent

The bromine atom attached to the phenyl ring is a key functional group that allows for a variety of subsequent chemical transformations. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Aryl halides, such as the bromophenyl group in the target molecule, can undergo nucleophilic aromatic substitution (SNAr), although typically under more forcing conditions than their aliphatic counterparts. libretexts.org For a successful SNAr reaction, the aromatic ring is usually activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orgnih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org

Addition Step: A potent nucleophile attacks the carbon atom bearing the bromine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, resulting in the substituted product. libretexts.org

While the dioxolane-protected ethyl group is not a strong electron-withdrawing group, SNAr reactions can still be achieved, often requiring high temperatures or the use of very strong nucleophiles or catalysts. The bromine atom's role as a good leaving group facilitates these transformations. fiveable.me

A more versatile and widely used transformation for the bromine substituent is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com In this context, this compound serves as the aryl halide partner.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps: libretexts.org

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring. This is often the rate-determining step and results in the formation of a square planar palladium(II) complex. libretexts.org The reactivity order for the halide is generally I > Br > Cl. libretexts.org

Transmetalation: The organoboron species (e.g., an aryl boronic acid, R'-B(OH)₂) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a boronate species. This boronate then transfers its organic group (R') to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups (the original aryl group and the newly transferred R' group) on the palladium(II) center couple and are eliminated from the metal, forming the new biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the dioxolane protecting group. youtube.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane | 100 | 92 |

| 4-Bromotoluene | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DME | 80 | 98 |

| 3-Bromopyridine | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 85 |

Reactivity and Transformations of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is primarily used as a protecting group for the ketone. Its stability under basic and neutral conditions is a key feature, but its reactivity under acidic conditions or in radical processes allows for further synthetic manipulations.

The 1,3-dioxolane group can be removed to regenerate the original ketone through acid-catalyzed hydrolysis. This reaction is essentially the reverse of the ketal formation mechanism. wikipedia.orgpearson.com

The mechanism proceeds as follows:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst. pearson.com

Ring-Opening: The protonated oxygen makes the adjacent carbon-oxygen bond weaker, leading to the cleavage of the C-O bond and the opening of the ring. This forms a resonance-stabilized oxocarbenium ion and releases one of the hydroxyl groups of ethylene glycol. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the intermediate. pearson.com

Hemiketal Formation: Deprotonation of the newly added water molecule yields a hemiketal intermediate. pearson.com

Regeneration of Ketone: The process repeats with the second oxygen atom. The hydroxyl group of the hemiketal is protonated, making it a good leaving group (ethylene glycol). As it departs, the oxygen atom forms a double bond with the carbon, and after a final deprotonation step, the original ketone, 1-(4-bromophenyl)ethan-1-one, is regenerated. youtube.com

Beyond its role as a simple protecting group, the 1,3-dioxolane moiety can actively participate in complex reaction sequences, particularly those involving radical intermediates. The C-H bond at the 2-position of the dioxolane ring (the carbon between the two oxygens) can be abstracted in a Hydrogen Atom Transfer (HAT) process to form a nucleophilic dioxolanyl radical. nsf.gov

This radical species can then engage in various cascade reactions. For instance, it can add to electron-deficient alkenes or participate in photocatalytic cycles. nsf.govresearchgate.net In a reported cascade, a dioxolanyl radical, generated in situ, adds to a triple bond, which is followed by a cyclization and subsequent hydrolysis to form complex coumarin (B35378) derivatives. researchgate.net Such radical-polar crossover reactions, where a radical addition is followed by an ionic rearrangement, demonstrate the ability of the dioxolane ring to be a key player in the construction of complex molecular architectures. nih.gov These processes highlight the synthetic versatility of the dioxolane group beyond its conventional protective function. nih.govacs.org

Considerations of Ring Stability and Intermolecular Interactions

The stability of the 1,3-dioxolane ring in this compound is a crucial factor influencing its chemical behavior and physical properties. The five-membered dioxolane ring is not planar and typically adopts an envelope or a twist conformation to alleviate torsional strain. The substitution at the C2 position with a 1-(4-bromophenyl)ethyl group introduces steric and electronic effects that modulate the ring's conformation and stability.

The presence of two oxygen atoms in the ring influences its electronic characteristics, making the C2 carbon atom electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening reactions under acidic conditions. However, under neutral or basic conditions, the dioxolane ring is generally stable. The stability of substituted 1,3-dioxolanes can be influenced by the nature of the substituents. In the case of this compound, the bulky bromophenyl ethyl group at the C2 position can influence the conformational equilibrium of the dioxolane ring.

Intermolecular interactions play a significant role in the condensed phases of bromophenyl-dioxolanes. The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom of the dioxolane ring from a neighboring molecule. acs.org The strength of such interactions can be influenced by other substituents on the aromatic ring. acs.org

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Potential Sites of Interaction |

| Halogen Bonding | An attractive non-covalent interaction involving the electrophilic region of the bromine atom. acs.org | Bromine atom on the phenyl ring and oxygen atoms of the dioxolane ring. |

| π-π Stacking | Attractive non-covalent interactions between aromatic rings. | Between the bromophenyl rings of adjacent molecules. |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. | C-H bonds of the ethyl or dioxolane groups and the bromophenyl ring. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Arising from the polar C-Br and C-O bonds. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules. |

Kinetic Studies of Relevant Reactions Involving Dioxolane Compounds

Direct kinetic studies on reactions involving this compound are not extensively reported in the literature. However, kinetic data from studies on the parent compound, 1,3-dioxolane, can provide insights into the reactivity of the dioxolane moiety. For instance, the gas-phase reactions of 1,3-dioxolane with hydroxyl (OH) radicals have been investigated to understand their atmospheric chemistry. rsc.org

These studies provide rate coefficients and their temperature dependence, which are fundamental parameters in chemical kinetics. The reaction of 1,3-dioxolane with OH radicals is an important atmospheric degradation pathway. rsc.org The rate coefficient for this reaction has been measured using techniques like pulsed laser photolysis with laser-induced fluorescence detection. rsc.org

The presence of the 1-(4-bromophenyl)ethyl substituent at the C2 position of the dioxolane ring in the title compound would be expected to influence the kinetics of such reactions compared to the unsubstituted 1,3-dioxolane. Steric hindrance from the bulky substituent might decrease the reaction rate. Conversely, the electronic effects of the bromophenyl group could either enhance or reduce the reactivity of the C-H bonds on the dioxolane ring. Detailed kinetic studies on this compound would be necessary to quantify these effects.

Table 2: Kinetic Data for the Gas-Phase Reaction of 1,3-Dioxolane with OH Radicals

| Temperature (K) | Rate Coefficient (k) in 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Reference |

| 298 | 11.1 ± 0.9 | rsc.org |

The Arrhenius expression for this reaction over the temperature range of 243–372 K is given by k = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T] cm³ molecule⁻¹ s⁻¹. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is a versatile tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For this compound, this would involve finding the most stable three-dimensional structure. DFT calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles.

Electronic structure analysis would follow, providing insights into the distribution of electrons within the molecule. Key properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. In related bromophenyl compounds, the HOMO is often localized on the aromatic ring, indicating its role as an electron donor in potential reactions. acs.orgnih.gov

A hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C-O Bond Lengths (Dioxolane, Å) | Data not available |

| C-C Bond Lengths (Ethyl, Å) | Data not available |

| Dihedral Angle (Phenyl-Ethyl) (°) | Data not available |

Molecules with rotatable bonds, such as the ethyl group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule by rotating specific bonds to identify all stable conformers and the energy barriers between them. The 1,3-dioxolane ring itself is known to be highly flexible, adopting various "envelope" or "half-chair" conformations. acs.orgacs.org The presence of substituents further influences the preferred conformation. researchgate.net A comprehensive conformational analysis would reveal the relative energies of these different structures and their populations at a given temperature.

Theoretical calculations can be used to model chemical reactions involving this compound. By identifying the transition state structures—the highest energy point along a reaction coordinate—researchers can calculate activation energies and reaction rates. This is valuable for understanding reaction mechanisms, such as potential hydrolysis of the dioxolane ring or nucleophilic substitution at the bromophenyl group. For example, theoretical studies on similar compounds have elucidated mechanisms of electron transfer. acs.orgnih.gov

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations could predict:

Infrared (IR) spectra: by calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: by calculating the chemical shifts of the hydrogen and carbon atoms.

UV-Vis spectra: through time-dependent DFT (TD-DFT) calculations, which provide information about electronic transitions. nih.gov

Below is a hypothetical table of predicted spectroscopic data.

| Spectroscopy Type | Predicted Peaks/Shifts |

| ¹H-NMR (ppm) | Aromatic protons, dioxolane protons, ethyl protons |

| ¹³C-NMR (ppm) | Aromatic carbons, dioxolane carbons, ethyl carbons |

| IR (cm⁻¹) | C-H stretches, C-O stretches, C-Br stretch |

| UV-Vis (λmax, nm) | π → π* transitions of the bromophenyl group |

Molecular Modeling and Simulations

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulations can be used to study the behavior of a larger ensemble of molecules, providing insights into bulk properties and interactions.

The 4-bromophenyl group exerts significant electronic effects on the rest of the molecule. The bromine atom is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. Computational studies can quantify these effects by analyzing the charge distribution and molecular electrostatic potential (MEP) of the molecule. The MEP map would visually indicate the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic or nucleophilic attack. The electronic effects of substituents are known to influence the stability and reactivity of aromatic compounds. documentsdelivered.com

A hypothetical data table summarizing the electronic effects is provided below.

| Property | Effect of 4-Bromophenyl Group |

| Inductive Effect | Electron-withdrawing (-I) |

| Resonance Effect | Weakly electron-donating (+R) |

| Overall Effect on Ring | Deactivating, ortho-para directing |

| Calculated Dipole Moment (Debye) | Data not available |

| Mulliken Atomic Charges | Data not available |

Computational Chemistry and Theoretical Investigations

Analysis of Dihedral Angles and Molecular Planarity

The spatial arrangement of the substituents on the C2 carbon of the dioxolane ring and the ethyl bridge is defined by several key dihedral angles. These angles determine the orientation of the 4-bromophenyl group relative to the dioxolane ring and the rotational freedom around the C-C single bonds.

While specific experimental or detailed computational data for 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane is not extensively documented in publicly available literature, theoretical models can be constructed based on related structures. For instance, studies on similar bromophenyl-substituted heterocyclic compounds indicate that the aromatic ring is often not coplanar with the heterocyclic ring system. nih.govrsc.org In the case of this compound, significant rotation is expected around the single bond connecting the chiral carbon of the ethyl group to the 4-bromophenyl ring and the bond connecting it to the C2 of the dioxolane ring.

A theoretical analysis of the dihedral angles would be crucial for understanding the molecule's conformational landscape. The key dihedral angles of interest would be:

O1-C2-C(ethyl)-C(phenyl): This angle would describe the rotation of the ethyl-phenyl group relative to the dioxolane ring.

C2-C(ethyl)-C(phenyl)-C(aromatic): This angle would define the orientation of the bromophenyl ring.

Dihedral angles within the dioxolane ring (e.g., O1-C2-O3-C4): These angles would characterize the pucker of the five-membered ring. researchgate.net

The planarity of the 4-bromophenyl group itself is maintained due to the sp2 hybridization of the carbon atoms in the benzene (B151609) ring. However, the molecule as a whole is non-planar. The tetrahedral geometry of the sp3-hybridized carbon in the ethyl group and the non-planar nature of the dioxolane ring prevent the entire molecule from lying in a single plane. researchgate.net

Table of Theoretically Predicted Dihedral Angles for a Model 1,3-Dioxolane (B20135) Ring System

The following table presents representative dihedral angle values for the dioxolane ring based on computational studies of similar molecules, illustrating the non-planar nature of this moiety. researchgate.net The exact values for this compound would require specific computational modeling.

| Dihedral Angle | Predicted Value (degrees) |

| C5-O1-C2-O3 | -35.48 |

| C4-O3-C2-O1 | 22.43 |

| O1-C5-C4-O3 | 36.5 (Calculated from related data) |

| C2-O1-C5-C4 | 1.1 (Calculated from related data) |

| C2-O3-C4-C5 | -1.5 (Calculated from related data) |

Note: The values in this table are based on a computational study of 2-methoxy-1,3-dioxolane (B17582) and are intended to be illustrative of the general conformation of a 2-substituted 1,3-dioxolane ring. researchgate.net The actual dihedral angles for this compound may vary.

Advanced Spectroscopic and Structural Characterization of 2 1 4 Bromophenyl Ethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane would exhibit distinct signals corresponding to the different types of protons present.

The aromatic protons on the 4-bromophenyl group are expected to appear as two doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the electron-withdrawing effect of the bromine atom and the benzene (B151609) ring. These would represent an AA'BB' spin system. The proton on the chiral center, the methine proton (CH), would likely appear as a quartet, split by the adjacent methyl protons and the proton on the dioxolane ring. The four protons of the dioxolane ring would likely present as a complex multiplet, a common feature for such cyclic systems. The terminal methyl group (CH₃) protons would be expected to show up as a doublet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | Ar-H (ortho to Br) |

| ~7.25 | d | 2H | Ar-H (meta to Br) |

| ~4.90 | t | 1H | CH (dioxolane C2) |

| ~4.00-3.80 | m | 4H | O-CH₂-CH₂-O |

| ~3.10 | q | 1H | CH-Ar |

| ~1.30 | d | 3H | CH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the predicted ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected.

The carbon atoms of the 4-bromophenyl ring would appear in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the bromine (C-Br) showing a characteristic chemical shift. The carbon of the chiral center (methine) and the carbons of the dioxolane ring would appear in the intermediate region, while the methyl carbon would be found in the upfield region. Data from similar structures like 1-(4-bromophenyl)ethanol (B1212655) and 2-ethyl-2-methyl-1,3-dioxolane (B31296) can help in refining these predictions. chemicalbook.comchemicalbook.com For instance, in 1-(4-bromophenyl)ethanol, the carbinol carbon appears around 70 ppm and the methyl carbon around 25 ppm. chemicalbook.comrsc.org The dioxolane carbons in 2-ethyl-2-methyl-1,3-dioxolane are observed around 65 ppm and the acetal (B89532) carbon at approximately 110 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~143 | Quaternary Ar-C |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~121 | Ar-C-Br |

| ~109 | O-C-O (acetal) |

| ~65 | O-CH₂-CH₂-O |

| ~45 | CH-Ar |

| ~17 | CH₃ |

Note: This is a predicted data table based on analogous compounds. chemicalbook.comchemicalbook.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the methine proton and the methyl protons, as well as between the protons on the dioxolane ring. It would also confirm the coupling between the ortho and meta protons on the aromatic ring. rsc.orgchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. rsc.orgchemicalbook.com This would be crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the methyl proton doublet to the upfield methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and for obtaining the mass spectrum of the eluted components. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) with approximately equal intensity would be observed.

The fragmentation pattern would likely involve the cleavage of the bond between the ethyl group and the dioxolane ring, and fragmentation of the dioxolane ring itself. Key fragments would be expected from the loss of the ethyl-bromophenyl side chain and the loss of ethylene (B1197577) oxide from the dioxolane ring. Analysis of the mass spectra of related compounds such as 1-(4-bromophenyl)ethanol and 2-ethyl-1,3-dioxolane (B3050401) provides insight into expected fragmentation pathways. nih.govnih.gov For example, 1-(4-bromophenyl)ethanol shows a prominent fragment corresponding to the loss of a methyl group. nih.govchemicalbook.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 258/260 | [M]⁺ (Molecular ion) |

| 183/185 | [M - C₄H₇O₂]⁺ |

| 155/157 | [M - C₄H₇O₂ - C₂H₄]⁺ |

| 103 | [C₈H₇]⁺ |

| 73 | [C₃H₅O₂]⁺ (dioxolane fragment) |

Note: This is a predicted data table. The presence and relative abundance of fragments can vary based on the ionization conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chain, C-O stretching vibrations of the ether linkages in the dioxolane ring, and the C-Br stretching vibration. The aromatic C-H stretching would appear above 3000 cm⁻¹, while the aliphatic C-H stretching would be just below 3000 cm⁻¹. The strong C-O stretching bands are characteristic of ethers and acetals and typically appear in the 1000-1200 cm⁻¹ region. The C-Br stretch would be observed in the lower frequency region of the spectrum. Spectroscopic data from similar compounds like 1-(4-bromophenyl)ethanol confirms the expected regions for these vibrations. nih.govchemicalbook.com

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1000 | Strong | C-O (Acetal) Stretch |

| ~600-500 | Medium | C-Br Stretch |

Note: This is a predicted data table based on characteristic group frequencies and data from analogous compounds. nih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its constituent parts: the 1,3-dioxolane (B20135) ring, the 4-bromophenyl group, and the ethyl bridge.

Based on data from analogous structures like 2-(2-bromophenyl)-1,3-dioxolane (B1268299) and general spectroscopic tables, the following key IR absorptions are anticipated. nih.govinstanano.com

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H stretching | Aromatic (C-H) | Medium |

| 2990-2850 | C-H stretching | Aliphatic (C-H) | Medium to Strong |

| 1600-1585, 1500-1400 | C=C stretching | Aromatic Ring | Medium to Strong |

| 1250-1020 | C-O stretching | Acetal (O-C-O) | Strong |

| 1100-1000 | C-Br stretching | Aryl Halide | Medium to Strong |

| 850-810 | C-H bending (out-of-plane) | 1,4-disubstituted benzene | Strong |

The presence of strong C-O stretching bands in the region of 1250-1020 cm⁻¹ would be characteristic of the 1,3-dioxolane ring's acetal moiety. chemicalbook.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group and the dioxolane ring should appear just below this value. The distinctive pattern of out-of-plane C-H bending in the 850-810 cm⁻¹ range would confirm the 1,4-disubstitution pattern of the bromophenyl ring. instanano.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds, which are weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the carbon-carbon backbone and the symmetric vibrations of the aromatic ring. Data available for 2-(2-bromophenyl)-1,3-dioxolane shows characteristic Raman shifts that can be extrapolated to the target molecule. nih.gov

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~1600 | C=C stretching | Aromatic Ring | Strong |

| ~1000 | Ring breathing mode | 1,4-disubstituted benzene | Strong |

| ~1080 | C-C stretching | Aliphatic chain | Medium |

| ~650 | C-Br stretching | Aryl Halide | Medium |

| Lower wavenumbers | Skeletal deformations | Dioxolane Ring | Medium to Weak |

A particularly strong band around 1600 cm⁻¹ is expected, corresponding to the symmetric stretching of the benzene ring. The ring breathing mode, a symmetric vibration of the entire aromatic ring, typically gives a sharp and intense peak around 1000 cm⁻¹, which is a hallmark of benzene derivatives. The C-Br stretching vibration is also expected to be Raman active. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, provides significant insight into the likely structural features. researchgate.net

Crystal Structure Elucidation and Determination of Unit Cell Parameters

The crystal structure of a derivative, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, was solved and found to crystallize in the monoclinic system with the space group P2₁. researchgate.net It is plausible that this compound would also crystallize in a common space group, though the exact parameters would differ.

Crystallographic Data for the Analogous Compound (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4150 (19) |

| b (Å) | 14.458 (3) |

| c (Å) | 9.6170 (19) |

| β (°) | 111.38 (3) |

| Volume (ų) | 1221.0 (5) |

| Z | 4 |

For this compound, a similar crystallographic experiment would determine its unit cell parameters, providing the dimensions of the basic repeating unit of the crystal lattice.

Analysis of Intramolecular Conformations and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of the analogous compound reveals that the dioxolane ring adopts an envelope conformation, which is a common, low-energy conformation for five-membered rings. researchgate.net It is highly probable that the dioxolane ring in this compound also assumes an envelope or a closely related twist conformation. The orientation of the 4-bromophenyl group relative to the dioxolane ring would be a key feature, defined by the torsion angles around the C-C bond connecting them.

Intermolecular interactions are crucial in dictating the packing of molecules in a crystal. rsc.orgmdpi.com In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be governed by weaker interactions. These would include:

C-H···O interactions: The hydrogen atoms on the ethyl group and the aromatic ring can act as weak hydrogen bond donors to the oxygen atoms of the dioxolane rings of neighboring molecules.

Halogen bonding (C-Br···O or C-Br···π): The bromine atom, having an electropositive region on its pole (the σ-hole), could engage in halogen bonding with electron-rich oxygen atoms or the π-system of the aromatic ring of an adjacent molecule. rsc.org

These interactions, while individually weak, collectively determine the supramolecular assembly and the macroscopic properties of the crystalline material. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane?

The compound is typically synthesized via acetal formation between 4-bromophenyl aldehyde derivatives and ethylene glycol. A catalytic approach using cationic-exchange resins (e.g., NKC-9) under reflux conditions (353–368 K) is effective, with reactive distillation improving yield (up to 99.5%) by minimizing byproducts like formaldehyde oligomers . Alternative methods involve acid-catalyzed cyclization of brominated precursors with diols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the dioxolane ring and bromophenyl substituents.

- X-ray crystallography for resolving stereochemistry, as demonstrated in studies of analogous dioxolane derivatives .

- Mass spectrometry (EI or ESI) to verify molecular mass (C₁₁H₁₃BrO₂; theoretical ~260.12 g/mol) .

Q. How is this compound used as an intermediate in organic synthesis?

The dioxolane moiety serves as a protecting group for carbonyls , enabling selective functionalization of the bromophenyl group. It is also a precursor for synthesizing bioactive molecules, such as antifungal agents or polymer building blocks .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like formaldehyde oligomers arise from incomplete acetalization. Reactive distillation with pressure-swing distillation (PSD) optimizes separation, achieving 99.9% purity by selectively removing low-boiling impurities . Kinetic studies recommend maintaining a 2:1 molar ratio of ethylene glycol to aldehyde to suppress side reactions .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities with target proteins, as shown in studies of 1,3-dioxolane derivatives interacting with fungal enzymes (e.g., C. albicans 1EA1 protein). Density Functional Theory (DFT) calculations further model electronic properties and reaction pathways .

Q. What experimental designs resolve conflicting spectral data in structural analysis?

Contradictions in NMR or crystallographic data may arise from conformational flexibility or polymorphism. Cross-validation using dynamic NMR (variable-temperature studies) or single-crystal X-ray diffraction clarifies ambiguities. For example, X-ray data for (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide confirmed stereochemistry with an R-factor of 0.063 .

Q. How does the bromophenyl substituent influence the compound’s stability under varying conditions?

The electron-withdrawing bromine enhances resistance to acid-catalyzed ring-opening but may increase susceptibility to photodegradation. Stability studies under UV light and acidic/basic conditions (e.g., pH 2–12) are recommended for applications in drug delivery or polymer matrices .

Methodological Notes

- Synthesis Optimization : Prioritize reactive distillation over batch methods for scalability and yield improvement .

- Safety Protocols : Use PPE (gloves, goggles) and handle brominated intermediates in fume hoods due to potential toxicity .

- Data Validation : Combine multiple analytical techniques (e.g., HPLC with NMR) to confirm purity and structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.